3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate
CAS No.: 173894-27-4
Cat. No.: VC0172887
Molecular Formula: C36H43ClN2O4
Molecular Weight: 603.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173894-27-4 |
|---|---|
| Molecular Formula | C36H43ClN2O4 |
| Molecular Weight | 603.2 |
| IUPAC Name | 3-butyl-2-[5-(3,3-dimethyl-1-propylindol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium;perchlorate |
| Standard InChI | InChI=1S/C36H43N2.ClHO4/c1-7-9-26-38-31-24-23-27-17-13-14-18-28(27)34(31)36(5,6)33(38)22-12-10-11-21-32-35(3,4)29-19-15-16-20-30(29)37(32)25-8-2;2-1(3,4)5/h10-24H,7-9,25-26H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | PGPWEZXRVJBHRE-UHFFFAOYSA-M |
| SMILES | CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C=CC=CC=C4C(C5=CC=CC=C5N4CCC)(C)C.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Structure and Properties
Molecular Composition and Classification
3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate belongs to the class of cyanine dyes containing a benzo[e]indolium moiety. The compound has a molecular formula of C36H43ClN2O4 and a molecular weight of approximately 603.2 g/mol. Structurally, it features a benzo[e]indolium core connected to an indole derivative through a pentadienyl bridge, with a perchlorate counterion balancing the positive charge on the indolium nitrogen.
Physical and Chemical Characteristics
The compound exhibits characteristic properties of indolium-based cyanine dyes, including:
| Property | Description |
|---|---|
| Molecular Formula | C36H43ClN2O4 |
| Molecular Weight | 603.2 g/mol |
| Physical State | Solid (at standard conditions) |
| Functional Groups | Indolium, indole, conjugated diene system |
| Counterion | Perchlorate (ClO4-) |
| Conjugated System | Extended π-electron system spanning both aromatic rings |
| Solubility | Likely soluble in polar organic solvents (characteristic of similar salts) |
Structural Relationship to Known Compounds
The compound shares structural similarities with norcyanine dyes containing benzo[c,d]indolium moieties that exhibit high spectral sensitivity to pH changes . These related compounds have been investigated for fluorescence pH imaging in living cells, suggesting similar potential applications for our target compound. The extensive conjugated system connecting the indole and benzo[e]indolium units likely contributes to its spectroscopic properties, particularly in visible and near-infrared regions.
Synthesis and Preparation Methods
Comparative Synthetic Approaches
Research by Liu Zhi-jie et al. demonstrates that indolium perchlorate derivatives can be synthesized by reacting 2,3,3-trimethyl-3H-indolium perchlorate with indolylchalcones or aryl vinyl ketones in iso-pentanol . This approach produces 10H-pyrido[1,2-a]indolium perchlorates with structures confirmed through spectral analysis. Similar condensation reactions could potentially be adapted for our target compound, with modifications to accommodate the benzo[e]indolium moiety and the specific substitution pattern.
Spectroscopic Properties
| Spectroscopic Method | Expected Characteristics |
|---|---|
| UV-Visible Absorption | Strong absorption bands in visible region due to extended conjugation |
| Fluorescence | Emission likely in visible to near-infrared region |
| Infrared Spectroscopy | Characteristic bands for aromatic C=C, C=N, and perchlorate anion |
| NMR Spectroscopy | Complex aromatic signals and distinctive patterns for alkyl substituents |
Spectral Applications
The compound's spectral properties potentially enable applications in:
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Fluorescence imaging and sensing
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pH-responsive probes (similar to norcyanine dyes with benzo[c,d]indolium moiety)
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Near-infrared imaging agents for biological applications
Biological Activities and Applications
Antitubercular Activity
Particularly notable is the potential antitubercular activity of our target compound. Research on related 1,3-dihydro-2H-indol-2-ones derivatives demonstrates activity against Mycobacterium tuberculosis H37Rv . This suggests that 3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate may possess similar antimycobacterial properties, with potential applications in tuberculosis treatment research.
Antifungal Properties
Studies on structurally similar compounds indicate potential antifungal activity against organisms such as Candida albicans, Aspergillus niger, and Aspergillus clavatus . The indole-based structure of our target compound suggests it may exhibit comparable antifungal properties, though specific studies would be required to confirm and quantify this activity.
Comparative Activity Profile
The following table summarizes potential biological activities based on structurally similar compounds:
Analytical Methods and Characterization
Identification Techniques
The compound can be identified and characterized using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, with expected distinctive signals for aromatic protons, methyl groups, and aliphatic chains.
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Mass Spectrometry: The molecular ion peak would be expected at approximately m/z 603 (excluding the perchlorate counterion), with characteristic fragmentation patterns.
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Infrared Spectroscopy: Characteristic absorption bands for aromatic C=C stretching, C-N vibrations, and perchlorate anion.
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UV-Visible Spectroscopy: Distinctive absorption maxima related to the conjugated system.
| Analytical Method | Application in Purity Assessment |
|---|---|
| HPLC | Quantitative determination of purity percentage |
| Thin-Layer Chromatography | Qualitative assessment of impurities |
| Elemental Analysis | Verification of elemental composition |
| Melting Point Determination | Physical property indicator of purity |
Structure-Activity Relationships
Key Structural Features
The biological and spectroscopic properties of 3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate are likely influenced by several structural features:
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The extended conjugated system that connects the indole and benzo[e]indolium units
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The butyl and propyl substituents on the nitrogen atoms
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The dimethyl groups on both heterocyclic rings
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The perchlorate counterion
Structure-Property Correlations
Based on studies of related compounds, several structure-property relationships can be proposed:
| Structural Feature | Potential Effect on Properties |
|---|---|
| Extended conjugation | Red-shifted absorption and emission spectra |
| Alkyl substituents on nitrogen | Enhanced lipophilicity and cell permeability |
| Dimethyl groups | Conformational rigidity and spectral stability |
| Perchlorate counterion | Solubility characteristics and crystal properties |
Research Applications and Future Directions
Current Research Applications
The properties of 3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate suggest several potential research applications:
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Fluorescent probes for biological imaging (similar to other benzo[indolium] dyes)
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Development of novel antimicrobial compounds, particularly for tuberculosis treatment
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pH-sensitive sensors for biological and environmental monitoring
Future Research Directions
Future research on this compound could focus on:
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Detailed structure-activity relationship studies to optimize antimicrobial activity
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Investigation of photophysical properties and optimization for sensing applications
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Development of derivatives with enhanced biological or spectroscopic properties
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Exploration of mechanisms of action against bacterial and fungal pathogens
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Synthesis of water-soluble derivatives for biological applications
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